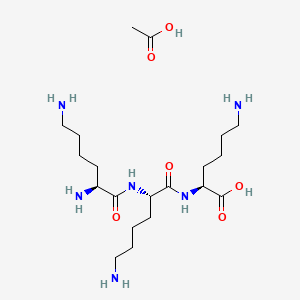

Lysyllysyllysine acetate

描述

Significance of Lysine-Rich Peptides in Biological Systems

Lysine (B10760008) is an essential amino acid characterized by a side chain containing a primary amino group. sielc.com This group is positively charged at physiological pH, making lysine a basic amino acid. Peptides and proteins that contain a high proportion of lysine residues, known as lysine-rich peptides, are consequently highly cationic. This positive charge is fundamental to their diverse biological roles.

Key Roles of Lysine-Rich Peptides:

Nucleic Acid Interaction: The positive charge of lysine-rich peptides facilitates strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids like DNA and RNA. dovepress.comnih.gov This interaction is crucial for processes such as DNA condensation, gene delivery, and the regulation of gene expression. nih.govtargetmol.com For instance, the K-segments of dehydrin proteins, which are rich in lysine, are known to interact with anionic lipid bilayers and contribute to stress tolerance in plants. nih.gov

Protein-Protein Interactions: Lysine residues are often involved in the formation of salt bridges and hydrogen bonds, which are critical for protein structure and the interaction between different protein molecules. nih.gov

Antimicrobial Activity: Many naturally occurring antimicrobial peptides (AMPs) are rich in cationic amino acids like lysine and arginine. researchgate.netmdpi.com Their positive charge is thought to mediate their interaction with and disruption of negatively charged bacterial cell membranes. researchgate.net

Cellular Uptake: The cationic nature of these peptides can facilitate their entry into cells, a property exploited in the design of cell-penetrating peptides for drug delivery. mdpi.com

The study of oligolysines like trilysine provides a simplified system to investigate these complex biological interactions. nih.gov

Role of Counterions in Peptide Chemistry and Bioactivity

Peptides with basic amino acids like lysine exist as salts, associated with negatively charged counterions (anions). ambiopharm.com The specific counterion present can significantly influence the peptide's physicochemical properties and, consequently, its biological activity. nih.gov

During chemical synthesis and purification, particularly through methods like reversed-phase high-performance liquid chromatography (RP-HPLC), peptides are often isolated as trifluoroacetate (B77799) (TFA) salts. ambiopharm.comgoogle.com However, TFA can exhibit cellular toxicity and alter the peptide's biological properties. nih.gov For this reason, a counterion exchange to a more biocompatible ion like acetate (B1210297) is a common and crucial step in preparing peptides for biological research and pharmaceutical applications. google.comnih.gov

Influence of the Acetate Counterion:

Solubility and Stability: Acetate is often used to enhance the solubility and stability of synthetic peptides. ontosight.aiontosight.ai

Biocompatibility: Acetate is a naturally occurring physiological ion and is considered much safer and more acceptable for in vivo studies compared to TFA. nih.gov

Biological Activity: The choice of counterion can directly impact a peptide's interaction with biological targets. Replacing TFA with acetate has been shown to reduce the toxicity of certain peptides. nih.gov The counterion can modulate the charge distribution and conformation of the peptide, thereby affecting how it binds to receptors or membranes. acs.org

Overview of Research Paradigms for Peptidic Compounds

The investigation of peptidic compounds like lysyllysyllysine (B1675809) acetate involves a multidisciplinary approach encompassing synthesis, purification, and characterization.

Synthesis: Solid-phase peptide synthesis (SPPS) is the most common method for producing peptides like trilysine. google.comresearchgate.net This technique involves sequentially adding amino acids to a growing peptide chain that is anchored to a solid resin support.

Purification and Analysis: After synthesis, the crude peptide is cleaved from the resin and purified, most commonly using high-performance liquid chromatography (HPLC). google.comijsra.net HPLC separates the target peptide from impurities based on properties like hydrophobicity. nih.gov

Characterization: A suite of analytical techniques is employed to confirm the identity, purity, and structure of the synthesized peptide. ijsra.netijsra.netresearchgate.net

Mass Spectrometry (MS): Used to determine the molecular weight of the peptide, confirming the correct sequence has been synthesized. ijsra.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the three-dimensional structure and conformation of the peptide in solution. ijsra.netijsra.net

Circular Dichroism (CD) Spectroscopy: Used to analyze the secondary structure of the peptide (e.g., alpha-helix, beta-sheet). dovepress.comijsra.net

Amino Acid Analysis: Quantifies the amino acid composition of the peptide to verify its identity.

These research paradigms ensure that the peptide being studied is well-defined, allowing for reproducible and reliable results in subsequent biological and chemical assays.

Data Tables

Table 1: Chemical Identifiers for Lysyllysyllysine Acetate

| Identifier | Value | Source |

| IUPAC Name | acetic acid;(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoic acid | nih.gov |

| Molecular Formula | C20H42N6O6 | nih.gov |

| Molecular Weight | 462.58 g/mol | nih.govtargetmol.com |

| CAS Number | 79360-13-7 | nih.gov |

| UNII | E0ZTT92AH1 | ontosight.ai |

Table 2: Components of this compound

| Component | Chemical Formula | PubChem CID | Role |

| Lysyllysyllysine | C18H38N6O4 | 72363 | Cationic Peptide |

| Acetic Acid | C2H4O2 | 176 | Anion (Counterion) |

| Source: nih.gov |

Table 3: Common Analytical Techniques in Peptide Research

| Technique | Purpose | Reference(s) |

| Solid-Phase Peptide Synthesis (SPPS) | Chemical synthesis of the peptide chain. | google.comresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Purification and purity assessment. | ijsra.netijsra.net |

| Mass Spectrometry (MS) | Molecular weight determination and sequence verification. | ijsra.netnih.gov |

| Nuclear Magnetic Resonance (NMR) | Determination of 3D structure and conformation. | ijsra.netijsra.net |

| Circular Dichroism (CD) | Analysis of secondary structure. | dovepress.comijsra.net |

属性

IUPAC Name |

acetic acid;(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38N6O4.C2H4O2/c19-10-4-1-7-13(22)16(25)23-14(8-2-5-11-20)17(26)24-15(18(27)28)9-3-6-12-21;1-2(3)4/h13-15H,1-12,19-22H2,(H,23,25)(H,24,26)(H,27,28);1H3,(H,3,4)/t13-,14-,15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJSPRLXUGAUJO-WDTSGDEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79360-13-7 | |

| Record name | Lysyllysyllysine acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079360137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LYSYLLYSYLLYSINE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0ZTT92AH1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Lysyllysyllysine Acetate

Solid-Phase Peptide Synthesis Strategies for Oligolysine Derivatives

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for producing peptides. libretexts.orgjst.go.jp This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. bachem.com This approach simplifies the purification process, as excess reagents and byproducts are removed by simple washing and filtration steps. jst.go.jp

The construction of Lysyllysyllysine (B1675809) on a solid support is efficiently achieved using Fluorenylmethoxycarbonyl (Fmoc) chemistry. jst.go.jpnih.gov This strategy relies on the use of the base-labile Fmoc group for the temporary protection of the α-amino group of the incoming amino acid. jst.go.jpyoutube.com The side chain's ε-amino group of lysine (B10760008) requires a more robust, acid-labile protecting group, typically tert-butyloxycarbonyl (Boc), to prevent unwanted branching of the peptide chain.

The synthesis cycle for the tripeptide on a Rink Amide resin, which yields a C-terminal amide upon cleavage, involves the following steps:

Resin Swelling and Deprotection: The resin is swollen in a suitable solvent like N,N-Dimethylformamide (DMF). The initial Fmoc group on the resin is then removed using a solution of a secondary amine, commonly 20% piperidine (B6355638) in DMF, to expose the primary amine for the first coupling reaction. medchemexpress.comnih.gov

First Amino Acid Coupling: The first amino acid, Nα-Fmoc-Nε-Boc-L-lysine, is activated with a coupling reagent and added to the resin. The activated carboxylic acid group reacts with the free amine on the resin to form a peptide bond.

Capping (Optional): To prevent unreacted amines from participating in subsequent steps, they can be capped by acetylation.

Fmoc Deprotection: The Fmoc group of the newly attached lysine is removed with the piperidine solution, exposing its α-amino group for the next coupling.

Iterative Cycles: Steps 2 and 4 are repeated for the second and third lysine residues, elongating the peptide chain one amino acid at a time.

Final Cleavage and Deprotection: Once the tripeptide is assembled, it is cleaved from the resin. A strong acid cocktail, typically containing Trifluoroacetic acid (TFA) along with scavengers like water and triisopropylsilane (B1312306) (TIS), is used. medchemexpress.comnih.gov This process simultaneously cleaves the peptide from the resin and removes the acid-labile Boc protecting groups from the lysine side chains, yielding the crude Lysyllysyllysine peptide.

The efficiency and purity of the synthesized peptide are highly dependent on the optimization of the coupling and deprotection steps.

Coupling Optimization: The choice of coupling reagent is critical for ensuring a high-yield and racemization-free peptide bond formation. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) were early reagents, but modern synthesis often employs more efficient and safer uronium/guanidinium salts. libretexts.org Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly effective, especially when used with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). libretexts.orgmedchemexpress.com Optimizing reaction time and temperature can further enhance coupling efficiency and minimize side reactions. libretexts.org

Interactive Table: Comparison of Common Coupling Reagents in SPPS

| Reagent | Full Name | Activation Mechanism | Advantages |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Forms an activated OAt-ester | High efficiency, low racemization |

| HCTU | O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Forms an activated OBt-ester | Fast reaction times, cost-effective |

| DCC | N,N'-dicyclohexylcarbodiimide | Forms a symmetric anhydride (B1165640) or O-acylisourea | Inexpensive |

Deprotection Optimization: While the standard 20% piperidine in DMF is effective for Fmoc removal, the duration of this step must be carefully controlled. Insufficient deprotection leads to incomplete reactions in the next cycle, resulting in deletion sequences (n-1 peptides). Conversely, prolonged exposure can, in certain sequences, lead to side reactions. For instance, some side-chain protecting groups like Dde can migrate to a free amine if deprotection is unnecessarily long. researchgate.net Reducing the deprotection time, for example by using 50% piperidine for a shorter duration, can sometimes mitigate such side reactions. libretexts.org

Solution-Phase Synthesis Approaches for Lysyllysyllysine

Solution-phase peptide synthesis (LPPS), also known as classical synthesis, predates SPPS. libretexts.orgnih.gov In this approach, protected amino acids are coupled, and the resulting peptide is isolated and purified after each step. nih.govduke.edu The synthesis of Lysyllysyllysine in solution requires a strategic application of orthogonal protecting groups to ensure the correct sequence.

A potential pathway for the solution-phase synthesis of Lysyllysyllysine would be:

Dipeptide Formation: Nα-Fmoc-Nε-Boc-L-lysine is coupled with L-lysine(Boc)-OBzl (where the C-terminus is protected as a benzyl (B1604629) ester) using a coupling reagent like DCC in a suitable organic solvent. libretexts.org The product, Fmoc-Lys(Boc)-Lys(Boc)-OBzl, is then isolated and purified.

N-terminal Deprotection: The Fmoc group is removed from the dipeptide using piperidine.

Tripeptide Formation: The resulting H-Lys(Boc)-Lys(Boc)-OBzl is then coupled with another molecule of Nα-Fmoc-Nε-Boc-L-lysine. The product, Fmoc-Lys(Boc)-Lys(Boc)-Lys(Boc)-OBzl, is again purified.

Final Deprotection: The tripeptide is treated with a strong acid (like TFA) to remove the N-terminal Fmoc group and all Boc groups from the side chains. The C-terminal benzyl ester is typically removed via catalytic hydrogenation.

This method is labor-intensive due to the purification required at each stage and can be complicated by solubility issues with larger peptides. bachem.com However, it allows for the purification of intermediates, which can be advantageous for ensuring the quality of the final product. bachem.com

Purification and Isolation Techniques for High-Purity Lysyllysyllysine Acetate (B1210297)

Following synthesis and cleavage from the resin, the crude peptide contains the target molecule along with truncated or modified sequences. Achieving high purity is essential, which requires advanced separation and verification techniques.

High-Performance Liquid Chromatography (HPLC) is the standard and most effective method for purifying synthetic peptides. jst.go.jp

Reversed-Phase HPLC (RP-HPLC): This is the most common mode used for peptide purification. The separation is based on the hydrophobicity of the molecules. The crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase (e.g., C18 silica). Elution is performed using a gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase, often containing an ion-pairing agent like TFA. jst.go.jp Truncated "failure" sequences are generally more polar and elute earlier than the full-length product. Fractions are collected and analyzed for purity.

Ion-Exchange HPLC (IE-HPLC): This technique separates molecules based on their net charge. For a basic peptide like Lysyllysyllysine, which has multiple positive charges at neutral or acidic pH, cation-exchange chromatography can be an effective purification tool.

Interactive Table: Chromatographic Purification Techniques for Peptides

| Technique | Principle of Separation | Typical Stationary Phase | Application for Lysyllysyllysine |

| RP-HPLC | Hydrophobicity | C18-modified silica (B1680970) | Primary method for separating full-length peptide from more polar, truncated impurities. |

| IE-HPLC | Net Charge | Quaternary ammonium (B1175870) (anion) or Sulfonic acid (cation) | Useful for separating peptides with different charge states, such as capped vs. uncapped sequences. |

| Gel Filtration | Molecular Size | Porous polymer beads | Primarily for desalting or removing very small impurities post-purification. |

After the pure fractions are collected, the peptide is often lyophilized (freeze-dried) to obtain a stable, fluffy powder. To obtain the final acetate salt, the purified peptide (often as a TFA salt from HPLC) can be subjected to salt exchange or directly dissolved and treated with an appropriate amount of acetic acid before a final lyophilization step.

Mass spectrometry (MS) is an indispensable analytical tool for confirming the identity of the synthesized peptide. It provides a precise measurement of the molecular weight of the compound, which can be compared against the calculated theoretical mass.

Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used for peptides. The purified Lysyllysyllysine is dissolved and infused into the mass spectrometer, where it is ionized. The instrument then measures the mass-to-charge ratio (m/z) of the resulting ions. For Lysyllysyllysine (C₁₈H₃₈N₆O₄, Molar Mass: 402.5 g/mol ), the resulting spectrum would be expected to show peaks corresponding to the protonated molecular ions, such as [M+H]⁺ at m/z 403.5, [M+2H]²⁺ at m/z 202.3, and potentially higher charge states. The confirmation that the experimental mass matches the calculated mass provides strong evidence that the correct tripeptide has been successfully synthesized.

Analytical Validation of Synthetic Purity and Structural Integrity

The definitive confirmation of a synthesized peptide's identity, purity, and structural characteristics is a critical step in its chemical validation. For Lysyllysyllysine acetate, a suite of advanced analytical techniques is employed to provide an unambiguous assessment of its molecular structure and conformational properties. These methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Circular Dichroism (CD) Spectroscopy, each offering complementary information to build a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Composition

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the atomic-level structural elucidation of peptides in solution. researchgate.net It provides detailed information on the chemical environment of individual atoms, enabling the confirmation of the amino acid sequence and the characterization of the peptide's three-dimensional conformation. For Lysyllysyllysine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is utilized. acs.org

The 1D ¹H NMR spectrum provides initial fingerprints of the molecule. researchgate.net The signals corresponding to the amide (N-H), alpha-carbon (Cα-H), and side-chain protons of the three lysine residues can be identified. However, due to the repetitive nature of the amino acid sequence, significant signal overlap can occur. To resolve this, 2D NMR techniques are essential. acs.org

Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are used to identify the spin systems of each lysine residue, connecting the amide proton to the alpha proton and subsequently to all other protons within the same amino acid side chain.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon atom, aiding in the assignment of both ¹H and ¹³C chemical shifts.

Heteronuclear Multiple Bond Correlation (HMBC) reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for confirming the peptide bond sequence by observing correlations from an amide proton of one residue to the alpha-carbon of the preceding residue. acs.org

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information on the spatial proximity of protons, which is crucial for determining the peptide's preferred conformation in solution. For a short and flexible peptide like Lysyllysyllysine, NOESY data typically indicate a high degree of conformational freedom, characteristic of a random coil.

The presence of the acetate counter-ion is confirmed by a characteristic singlet in the ¹H NMR spectrum, typically appearing around 1.9 ppm.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Lysine Residues in a Peptide Chain Note: Exact chemical shifts can vary based on solvent, pH, and temperature.

| Atom | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) |

| Amide (N-H) | 8.0 - 8.5 | N/A |

| Alpha (α-CH) | 4.2 - 4.5 | 54 - 56 |

| Beta (β-CH₂) | 1.7 - 1.9 | 30 - 32 |

| Gamma (γ-CH₂) | 1.4 - 1.6 | 22 - 24 |

| Delta (δ-CH₂) | 1.6 - 1.8 | 26 - 28 |

| Epsilon (ε-CH₂) | 2.9 - 3.1 | 40 - 42 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise mass determination of molecules, serving as a definitive confirmation of elemental composition. nih.gov Unlike standard mass spectrometry, HRMS provides mass accuracy typically within 5 parts per million (ppm), which is crucial for distinguishing the target peptide from potential impurities that may have very similar nominal masses. sannova.net This high selectivity and sensitivity make HRMS an essential tool for validating the synthesis of this compound. nih.govbioanalysis-zone.com

The analysis is typically performed using electrospray ionization (ESI), which gently transfers the peptide ions from solution into the gas phase. The instrument then measures the mass-to-charge ratio (m/z) of the ions. For Lysyllysyllysine, the most abundant ion observed is typically the singly protonated species [M+H]⁺.

The elemental formula for the Lysyllysyllysine peptide is C₁₈H₃₈N₆O₄. The acetate counter-ion has the formula C₂H₄O₂. The HRMS analysis confirms the mass of the peptide cation (C₁₈H₃₉N₆O₄⁺) and can be used to analyze the intact salt. The exceptional mass accuracy of HRMS allows the experimentally measured mass to be compared against the theoretically calculated mass, providing unequivocal confirmation of the peptide's identity. mdpi.com

Table 2: Theoretical Mass Data for this compound

| Species | Elemental Formula | Theoretical Monoisotopic Mass (Da) | Theoretical Average Mass (Da) |

| Lysyllysyllysine (Peptide) | C₁₈H₃₈N₆O₄ | 402.29545 | 402.532 |

| Protonated Peptide [M+H]⁺ | C₁₈H₃₉N₆O₄⁺ | 403.30323 | 403.539 |

| Acetic Acid | C₂H₄O₂ | 60.02113 | 60.052 |

| This compound (Salt) | C₂₀H₄₂N₆O₆ | 462.31658 | 462.584 |

Circular Dichroism (CD) Spectroscopy for Peptide Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. units.it In the far-UV region (typically 190-250 nm), the CD spectrum is dominated by the absorption of the peptide backbone amide bonds. The shape and magnitude of the CD spectrum are highly sensitive to the secondary structure of the peptide, making it an excellent tool for assessing conformation. subr.edu

Peptides can adopt several canonical secondary structures, including α-helices, β-sheets, and disordered or random coils. Each of these structures gives rise to a characteristic CD spectrum:

α-Helix: Characterized by two strong negative bands at approximately 222 nm and 208 nm, and a strong positive band around 192 nm.

β-Sheet: Shows a single broad negative band near 218 nm and a positive band near 195 nm.

Random Coil: A short, flexible, and unconstrained peptide like Lysyllysyllysine in aqueous solution is expected to exist as a disordered ensemble of conformations. proquest.com This is typically characterized by a strong negative band below 200 nm and very low ellipticity above 210 nm.

For this compound, the CD spectrum is expected to be indicative of a random coil structure, confirming the absence of significant stable secondary structural elements like helices or sheets. This provides a baseline conformational assessment and verifies that the peptide behaves as expected for a short, highly charged oligolysine sequence.

Table 3: Characteristic Far-UV Circular Dichroism Signals for Peptide Secondary Structures

| Secondary Structure | Wavelength of Minimum (nm) | Wavelength of Maximum (nm) |

| α-Helix | ~222 and ~208 | ~192 |

| β-Sheet | ~218 | ~195 |

| Random Coil | ~198 | N/A (or weak positive ~217) |

Structural Elucidation and Conformational Analysis of Lysyllysyllysine Acetate

X-ray Crystallographic Studies of Lysine (B10760008) and Oligolysine Salts

A prominent feature observed in the crystal structure of L-lysine acetate (B1210297) is the formation of "head-to-tail" sequences. nih.gov This arrangement involves the α-carboxylate group of one lysine molecule interacting with the α-amino group of an adjacent molecule, forming extended chains throughout the crystal. This type of aggregation is a nearly universal feature in the solid-state structures of amino acids. nih.gov It is highly probable that lysyllysyllysine (B1675809), being a tripeptide of lysine, would also exhibit similar head-to-tail interactions involving the terminal α-amino and α-carboxylate groups.

Table 1: Crystallographic Data for L-Lysine Acetate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 5.411 |

| b (Å) | 7.562 |

| c (Å) | 12.635 |

| β (°) | 91.7 |

Data sourced from the X-ray crystallographic study of L-lysine acetate. nih.gov

Solution-State Conformation Characterization via Advanced NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state conformation of peptides like lysyllysyllysine. Advanced techniques, such as isotope-aided NMR, can provide detailed information about the ionization states and conformational features of individual lysine side chains. nih.gov For instance, the chemical shifts of ¹⁵N in the ζ-amino groups and ¹³C in the ε- and δ-carbons are sensitive to the protonation state and local environment. nih.govcopernicus.org

In the context of lysyllysyllysine acetate, ¹H NMR would reveal shifts in the α-CH and side-chain protons upon changes in pH, indicating conformational adjustments. Two-dimensional NMR experiments, such as COSY and TOCSY, would allow for the assignment of all proton resonances, while NOESY experiments would provide through-space correlations, yielding distance restraints used to calculate the three-dimensional structure. The flexibility of the lysine side chains and the peptide backbone would likely result in an ensemble of conformations in solution, rather than a single rigid structure.

Table 2: Representative ¹³C NMR Chemical Shift Ranges for Lysine Residues in Different Environments

| Carbon Atom | Chemical Shift Range (ppm) in D₂O |

|---|---|

| Cα | 55-60 |

| Cβ | 30-35 |

| Cγ | 22-27 |

| Cδ | 39-44 |

| Cε | 26-31 |

These are typical ranges and can be influenced by neighboring residues, pH, and counterions.

Molecular Dynamics Simulations and Computational Modeling of Peptide Conformation

Molecular dynamics (MD) simulations offer a computational approach to investigate the conformational landscape of this compound in a dynamic environment. nih.govresearchgate.netwesleyan.eduyoutube.comfigshare.com By simulating the movement of atoms over time, MD can provide insights into the flexibility of the peptide, the stability of different conformations, and the role of solvent and counterions in shaping the peptide's structure.

All-atom MD simulations of oligolysines in aqueous solution have been performed to understand their interactions with other molecules, which can provide a basis for modeling this compound. nih.gov Such simulations would likely show that the peptide backbone and the long lysine side chains are highly flexible. The simulations can also be used to calculate properties such as the radius of gyration, which provides a measure of the peptide's compactness, and to identify persistent hydrogen bonding networks.

Table 3: Potential Energy Contributions in a Molecular Dynamics Simulation of this compound

| Energy Term | Description |

|---|---|

| Bond Stretching | Energy associated with the vibration of covalent bonds. |

| Angle Bending | Energy required to bend the angle between three bonded atoms. |

| Torsional | Energy associated with the rotation around a covalent bond. |

| van der Waals | Non-bonded interactions due to temporary fluctuations in electron density. |

| Electrostatic | Long-range interactions between charged and polar groups. |

These terms are fundamental components of the force fields used in molecular dynamics simulations.

Interaction of the Acetate Counterion with the Lysine Side Chains

The neutralization of the positive charge on the ε-amino group of lysine by the acetate ion can affect the local and global structure of the peptide. biorxiv.orgnih.gov In the solid state, this interaction is a key component of the crystal packing. nih.gov In solution, the association between the lysine side chains and acetate ions is more dynamic, with the ions constantly associating and dissociating. The presence of these counterions can screen the electrostatic repulsion between the positively charged lysine side chains, potentially allowing the peptide to adopt more compact conformations than it would in the absence of counterions. nih.gov

Biochemical Interactions and Molecular Mechanisms of Lysyllysyllysine Peptides

Interactions with Cellular Membranes and Membrane Mimics

The cationic nature of lysyllysyllysine (B1675809), a tripeptide of lysine (B10760008), dictates its initial interactions with the predominantly anionic surfaces of many microbial cell membranes. rsc.org This electrostatic attraction is a critical first step, concentrating the peptides at the membrane surface where they can then exert their disruptive effects. researchgate.netucl.ac.uk The subsequent interactions are complex and can lead to a loss of membrane integrity and ultimately cell death. researchgate.net

Cationic peptides, including oligolysines, employ several mechanisms to disrupt cellular membranes. These models are not mutually exclusive, and the specific mechanism can depend on factors like peptide concentration, lipid composition of the membrane, and the peptide's structure. rsc.orgnih.gov

Barrel-Stave Model: In this model, peptides insert into the membrane perpendicular to the surface. After reaching a threshold concentration, these peptides aggregate, forming a pore or channel. The hydrophobic regions of the peptides align with the lipid core of the membrane, while the hydrophilic regions face inward, creating a water-filled channel that allows for the unregulated passage of ions and molecules. nih.gov

Toroidal Pore Model: Similar to the barrel-stave model, peptides insert into the membrane to form pores. However, in the toroidal pore model, the lipid monolayers bend inward to line the pore along with the peptides. This creates a continuous channel where the lipid head groups are associated with the inserted peptides, causing significant disruption to the membrane's curvature and integrity. nih.gov

Carpet Model: In this mechanism, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer parallel to the lipid bilayer. Once a critical concentration is reached, the peptides cause membrane disruption in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane. ucl.ac.uknih.gov

These disruptive activities are often selective for microbial membranes over host cell membranes due to differences in lipid composition. Microbial membranes are rich in anionic lipids, which strongly attract the cationic peptides, whereas mammalian cell membranes are typically zwitterionic. rsc.org

Short oligomers of lysine have been shown to directly affect the permeability of bacterial outer membranes, with the length of the oligomer playing a crucial role in its efficacy. Studies on Pseudomonas aeruginosa have demonstrated that the ability of oligolysines to increase outer membrane (OM) permeability is chain-length dependent.

A study investigating the effects of Lys-3 (trilysine), Lys-4 (tetralysine), and Lys-5 (pentalysine) found that Lys-5 significantly increased the permeability of the P. aeruginosa outer membrane to hydrophobic probes. oup.comnih.gov In contrast, Lys-3 and Lys-4 were found to be inactive or only slightly active at the same concentrations. oup.comnih.gov This suggests a threshold number of positive charges and a certain chain length are required to effectively disrupt the lipopolysaccharide (LPS) interactions that maintain the integrity of the outer membrane barrier. oup.com The interaction is believed to be electrostatic, where the cationic lysine residues displace divalent cations (like Mg²⁺ and Ca²⁺) that bridge and stabilize the negatively charged LPS molecules. oup.com

The table below summarizes the effect of different oligolysine lengths on the outer membrane permeability of Pseudomonas aeruginosa, as measured by the rate of nitrocefin (B1678963) hydrolysis.

| Oligolysine | Concentration (µg/ml) | Rate of Nitrocefin Hydrolysis (nmol/min/mg protein) |

|---|---|---|

| Control (No Peptide) | 0 | 1.8 |

| Lys-3 (Trilysine) | 100 | 2.0 |

| Lys-4 (Tetralysine) | 100 | 4.5 |

| Lys-5 (Pentalysine) | 3 | 25.0 |

| Lys-5 (Pentalysine) | 10 | 55.0 |

| Lys-5 (Pentalysine) | 30 | 70.0 |

Data derived from a study on the effect of oligolysines on the outer membrane permeability of Pseudomonas aeruginosa. oup.com

Binding to Nucleic Acids and Protein-Nucleic Acid Complexes

The polycationic nature of lysyllysyllysine and other oligolysines facilitates their interaction with negatively charged nucleic acids like DNA and RNA. nih.govnih.gov These interactions are primarily electrostatic but can also involve the formation of covalent bonds under specific conditions.

Under conditions of oxidative stress, lysine residues can form covalent cross-links with guanine (B1146940) bases in DNA. This process is initiated by the one-electron oxidation of guanine, forming a guanine radical cation. nih.govacs.org The ε-amino group of a nearby lysine residue can then act as a nucleophile, attacking the C8 position of the guanine radical. nih.govacs.org

Research using a trilysine (KKK) peptide and a guanine-containing oligonucleotide demonstrated the efficient formation of a Nε-(guanin-8-yl)-lysine cross-link upon photosensitization. nih.govacs.org The central lysine residue of the trilysine peptide was found to be the one involved in the nucleophilic addition. nih.gov Further oxidation of this initial adduct can lead to the formation of more complex lesions, such as spiroimino-dihydantoin structures. nih.govacs.org The high yield of these cross-links suggests that if a lysine-rich protein or peptide is in close proximity to DNA when a guanine radical is formed, the formation of a DNA-protein cross-link is highly probable. nih.govacs.org The specific site of adduct formation on the guanine base (C5 vs. C8) can be diagnostic of the underlying oxidation mechanism (e.g., singlet oxygen vs. radical-mediated). acs.orgnih.gov

The primary driving force for the non-covalent interaction between oligolysines and nucleic acids is the electrostatic attraction between the positively charged ε-amino groups of the lysine residues and the negatively charged phosphate (B84403) backbone of DNA and RNA. nih.govnih.govacs.org This interaction is fundamental to many biological processes, including the packaging of DNA by histone proteins, which are rich in lysine and arginine residues. nih.gov

The binding of oligolysines can neutralize the negative charges on the DNA backbone, reducing electrostatic repulsion between DNA segments and promoting DNA condensation. acs.orgchemrxiv.org Studies have shown that oligolysines can enhance the formation of DNA condensates, although the effect can be complex, with inhibition observed at certain peptide-to-DNA charge ratios and with longer oligolysine chains. acs.orgchemrxiv.org This is because the peptide can also induce deformations in DNA nanostructures that may inhibit their assembly. acs.orgchemrxiv.org The "oligolysine model" is often used to interpret the salt dependence of protein-DNA binding, where the release of counterions condensed on the DNA is a major contributor to the binding free energy. nih.govacs.org

The table below illustrates the effect of different oligolysines on DNA charge screening, measured by the change in a FRET-based sensor's response. A higher FRET ratio indicates greater proximity of the sensor's arms, corresponding to more effective charge screening by the peptide.

| Oligolysine | Concentration (µM) | FRET Ratio (Arbitrary Units) |

|---|---|---|

| Control (No Peptide) | 0 | 0.40 |

| Lysine (Monomer) | 100 | 0.45 |

| Dilysine | 50 | 0.50 |

| Trilysine | 33.3 | 0.58 |

| Pentalysine | 20 | 0.75 |

Data conceptualized from studies on electrostatic interactions of oligopeptides with DNA. nih.gov

Enzymatic Interactions and Substrate Specificity

While specific studies detailing the interaction of lysyllysyllysine acetate (B1210297) as a substrate for a wide range of enzymes are limited, the interactions of its constituent amino acid, lysine, are well-characterized. Enzymes that recognize and modify lysine residues are critical for many cellular functions.

Lysine methyltransferases (KMTs), for instance, are enzymes that catalyze the transfer of methyl groups to the ε-amino group of lysine residues within proteins, particularly histones. nih.gov The substrate specificity of these enzymes is highly precise, often recognizing a specific lysine residue within a larger amino acid sequence. nih.gov Whether a short peptide like trilysine can act as a substrate for KMTs would depend on the specific recognition motifs of the enzyme.

Similarly, lysyl oxidase is an enzyme that acts on lysine residues in extracellular matrix proteins like collagen and elastin (B1584352). nih.gov It catalyzes the oxidative deamination of the ε-amino group, a key step in the cross-linking of these proteins. Recent findings have also shown that lysyl oxidase can oxidize cell surface proteins, influencing cellular processes like chemotaxis. nih.gov

Enzymes involved in lysine metabolism, such as O-L-lysylphosphatidylglycerol synthetase, demonstrate specificity for lysine in the context of lipid modification. This enzyme utilizes lysyl-tRNA to transfer a lysine residue to phosphatidylglycerol, modifying the lipid composition of bacterial membranes. nih.gov The specificity of such enzymes for free lysine versus lysine within a short peptide like trilysine has not been extensively documented.

Role of Lysine Residues in Protein Acetylation and Deacetylation Pathways

Lysine residues are pivotal in a variety of post-translational modifications, with acetylation and deacetylation being among the most significant for regulating protein function. nih.gov This reversible process is tightly controlled by two families of enzymes: histone acetyltransferases (HATs) and histone deacetylases (HDACs). nih.gov HATs catalyze the transfer of an acetyl group from acetyl-CoA to the ε-amino group of a lysine residue, neutralizing its positive charge. researchgate.net This alteration can profoundly impact protein structure and function by weakening electrostatic interactions with negatively charged molecules like DNA, thereby influencing chromatin structure and gene expression. nih.gov

Conversely, HDACs, along with a class of NAD+-dependent deacetylases known as sirtuins, remove the acetyl group, restoring the positive charge on the lysine residue. nih.gov This dynamic interplay of acetylation and deacetylation allows for rapid and precise control over numerous cellular processes. Beyond histones, a vast number of non-histone proteins are also subject to lysine acetylation, affecting their enzymatic activity, protein-protein interactions, and subcellular localization. researchgate.net

The acetylation of lysine residues can influence local protein conformation. For instance, the acetylation of lysine 14 on histone H3 can affect the isomerization of the adjacent alanine (B10760859) 15-proline 16 peptide bond, which in turn can modulate gene-specific trimethylation of lysine 4 on the same histone tail. nih.gov This highlights a sophisticated mechanism where one post-translational modification can influence another to fine-tune gene regulation. nih.gov

Various acylations at lysine residues, in addition to acetylation, include formylation, propionylation, butyrylation, malonylation, succinylation, and crotonylation, each potentially having distinct functional consequences. nih.gov

Degradation Pathways of Lysine and Oligolysines

The degradation of lysine in mammals primarily occurs in the liver through two main pathways: the saccharopine pathway and the pipecolic acid pathway. researchgate.net The saccharopine pathway, which is confined to the mitochondria, is the major route for L-lysine catabolism. researchgate.net This pathway begins with the condensation of L-lysine and α-ketoglutarate to form saccharopine, a reaction catalyzed by the bifunctional enzyme α-aminoadipic semialdehyde synthase. nih.gov Saccharopine is then cleaved to yield L-glutamate and α-aminoadipic semialdehyde. nih.gov The latter is subsequently oxidized to α-aminoadipic acid, which is further metabolized in a series of steps to ultimately produce acetyl-CoA. nih.gov This acetyl-CoA can then enter the citric acid cycle for energy production. nih.gov

The pipecolic acid pathway is a secondary route for lysine degradation and involves enzymes located in the mitochondria, cytosol, and peroxisomes. researchgate.net While the complete pathway is not fully elucidated, it is known to be significant in the brain. researchgate.net

The degradation of oligolysines, such as lysyllysyllysine, is expected to involve initial hydrolysis into individual lysine residues by peptidases. These peptidases can cleave the peptide bonds linking the amino acids. chemrxiv.org Once liberated, the free lysine monomers can then enter the established degradation pathways. The specific enzymes responsible for the breakdown of short oligolysines in various tissues and cellular compartments are part of the general proteolytic machinery of the cell.

Lysyl Oxidase Catalysis on Peptidyl Lysine Substrates

Lysyl oxidase (LOX) is a copper-dependent enzyme crucial for the integrity and stability of the extracellular matrix (ECM). researchgate.net Its primary function is to catalyze the oxidative deamination of the ε-amino group of lysine and hydroxylysine residues within collagen and elastin precursors. researchgate.net This reaction converts the lysine side chain into a reactive aldehyde, allysine (B42369). researchgate.net These aldehyde groups then spontaneously react with other lysine or allysine residues on adjacent molecules to form stable covalent cross-links, which are essential for the tensile strength and elasticity of connective tissues. researchgate.net

The substrate specificity of lysyl oxidase is influenced by the amino acid sequence surrounding the target lysine residue. Studies with synthetic oligopeptides have shown that the catalytic efficiency (kcat/Km) increases with the length of the peptide substrate. researchgate.net The presence of certain amino acids near the lysine residue can significantly modulate the enzyme's activity. For instance, a glutamic acid residue immediately N-terminal to the lysine enhances the catalytic efficiency, while a glutamic acid C-terminal to the lysine is inhibitory. researchgate.netnih.gov The net charge of the substrate also plays a role, with lysyl oxidase showing a preference for basic proteins over acidic ones. nih.gov

The family of lysyl oxidases includes LOX and four lysyl oxidase-like (LOXL) proteins (LOXL1-4), which exhibit similarities in their catalytic domains but differ in their N-terminal regions, suggesting potentially distinct functions and substrates. nih.gov Beyond its role in the ECM, lysyl oxidase has been implicated in various cellular signaling pathways. researchgate.net

Mechanisms of Interaction with Other Macromolecules

Peptide-Protein Binding Kinetics and Thermodynamics

The interaction of peptides with proteins is governed by a combination of kinetic and thermodynamic factors. The kinetics of binding describe the rates of association and dissociation, while the thermodynamics provide insight into the spontaneity and the forces driving the interaction. For lysyllysyllysine, its positively charged nature at physiological pH suggests that electrostatic interactions are a primary driving force for its binding to negatively charged regions on macromolecules. units.it

Molecular dynamics simulations of a trilysine peptide (KKK) interacting with DNA have revealed a strong, electrostatically driven, yet dynamic interaction with multiple association modes. units.it While this study focused on DNA, similar principles apply to protein interactions. The presence of neighboring acidic residues (aspartic acid or glutamic acid) on a protein surface would likely create favorable binding sites for lysyllysyllysine.

Thermodynamic parameters, including the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), quantify the binding affinity and the nature of the interaction. A negative ΔG indicates a spontaneous binding process. The binding of lysyllysyllysine to a protein would be expected to have a significant enthalpic contribution from the favorable electrostatic interactions and hydrogen bonding.

The following table provides a hypothetical representation of thermodynamic parameters for the binding of a lysine-rich peptide to a model protein, based on general principles of biomolecular interactions.

| Thermodynamic Parameter | Value | Implication |

| Binding Affinity (Kd) | Micromolar (µM) range | Moderate to strong interaction |

| Change in Gibbs Free Energy (ΔG) | Negative | Spontaneous binding process |

| Change in Enthalpy (ΔH) | Negative | Exothermic reaction, driven by favorable bond formation (e.g., electrostatic, H-bonds) |

| Change in Entropy (ΔS) | Can be positive or negative | Reflects changes in the ordering of the system upon binding |

This table is illustrative and the actual values would depend on the specific protein and experimental conditions.

Role in Protein Folding and Stability

The intrinsic properties of amino acid residues and their sequence play a critical role in dictating the three-dimensional structure and stability of proteins. uni-konstanz.de Lysine residues, with their positively charged and flexible side chains, can contribute to protein stability through various interactions. nih.gov Electrostatic interactions, such as salt bridges with negatively charged residues like aspartate and glutamate, are significant stabilizing forces in many proteins. nih.gov The presence of a cluster of lysine residues, as in lysyllysyllysine, could potentially enhance these electrostatic interactions, thereby contributing to the stability of a protein or a protein complex. nih.gov

Studies on collagen have shown that electrostatic interactions involving lysine are major contributors to the stability of the triple helix. nih.gov Specifically, interchain ion pairs between lysine and aspartic/glutamic acid residues provide significant stabilization. nih.gov This suggests that a peptide like lysyllysyllysine could potentially interact with and stabilize proteins that have accessible negatively charged patches.

Furthermore, modifications to lysine residues can alter protein stability. For example, chemical modifications that neutralize the positive charge of lysine, such as acetylation, can lead to a decrease in protein stability. wikipedia.org Conversely, modifications that maintain or enhance the positive charge, like guanidination, have been shown to increase protein stability. wikipedia.org This underscores the importance of the positive charge on lysine for maintaining the structural integrity of certain proteins.

The table below summarizes the potential effects of lysyllysyllysine on protein structure and stability based on the known roles of lysine residues.

| Structural Aspect | Potential Effect of Lysyllysyllysine Interaction | Underlying Mechanism |

| Secondary Structure | Stabilization of α-helices or β-sheets | Formation of salt bridges with acidic residues within or between secondary structural elements. nih.gov |

| Tertiary Structure | Compaction and stabilization of the folded state | Long-range electrostatic interactions between the peptide and distant, negatively charged regions of the protein. nih.gov |

| Overall Stability (Tm) | Increase in melting temperature | Favorable energetic contributions from electrostatic interactions and hydrogen bonding, leading to a more stable folded state. nih.gov |

This table presents potential effects based on established principles of protein chemistry.

Cellular Effects and Signaling Pathways

The cellular effects of small peptides are diverse and depend on their sequence, concentration, and the cellular context. Lysine and its dipeptides have been shown to have significant biological activities. For instance, lysine deficiency can induce cell-cycle arrest and apoptosis, and these effects can be alleviated by the dipeptide lysyl-lysine, which can serve as a source of lysine for the cell. wikipedia.orgnih.gov This suggests that lysyllysyllysine could also play a role in supporting cell viability and proliferation, particularly under conditions of lysine limitation.

Peptides can also act as signaling molecules by interacting with cell surface receptors and triggering intracellular signaling cascades. uni-konstanz.de For example, peptides derived from protein digestion can stimulate cholecystokinin (B1591339) (CCK) secretion from enteroendocrine cells by activating G-protein coupled receptors like the calcium-sensing receptor (CaSR). While specific receptors for lysyllysyllysine have not been identified, its cationic nature suggests potential interactions with negatively charged components of the cell membrane or cell surface receptors, which could initiate signaling events.

The lysyl oxidase (LOX) enzyme, which acts on peptidyl lysine, is itself involved in numerous signaling pathways that regulate cell proliferation, differentiation, and migration. researchgate.net For example, the propeptide of LOX (LOX-PP) has been shown to inhibit smooth muscle cell proliferation and signaling through the Erk1/2 MAP kinase pathway. researchgate.net While lysyllysyllysine is a substrate for LOX, it is also possible that it or its metabolic products could influence these or other signaling pathways.

The table below outlines some of the potential cellular effects and signaling pathways that could be influenced by lysyllysyllysine, based on the known functions of lysine and other short peptides.

| Cellular Process | Potential Effect of Lysyllysyllysine | Possible Signaling Pathway Involvement |

| Cell Proliferation and Viability | Promotion of cell growth and survival | mTOR pathway (sensing amino acid availability). wikipedia.org |

| Apoptosis | Inhibition of programmed cell death | Alleviation of cellular stress caused by amino acid deficiency. wikipedia.orgnih.gov |

| Inflammatory Response | Modulation of cytokine production | Interaction with cell surface receptors leading to downstream signaling cascades (e.g., NF-κB). |

| Gene Expression | Alteration of gene transcription programs | Indirect effects through metabolic changes or direct interaction with transcription factors or chromatin-modifying enzymes. nih.govnih.gov |

This table is based on plausible biological roles and requires further experimental validation for lysyllysyllysine specifically.

Modulation of Cellular Mechanisms by Oligolysine Peptides

Oligolysine peptides, short chains of lysine residues, are known to interact with and modulate various cellular mechanisms, primarily due to their cationic nature at physiological pH. The repeated lysine units in lysyllysyllysine provide a localized region of positive charge, which facilitates interactions with negatively charged cellular components such as nucleic acids and cell membranes.

One of the key cellular processes influenced by oligolysine peptides is the condensation of DNA. This process is crucial for the packaging of genetic material within the cell nucleus. Research has shown that cationic oligolysines can enhance the formation of DNA condensates. acs.org The interaction is largely electrostatic, with the positively charged amine groups of the lysine residues interacting with the negatively charged phosphate backbone of DNA. acs.org The length of the oligolysine chain and the ratio of its positive charges to the negative charges of the DNA can significantly affect the degree and nature of this condensation. acs.org For instance, certain lengths of oligolysines have been observed to enhance DNA condensate formation while maintaining the sequence-specific interactions of the DNA itself. acs.org This modulation of DNA structure can have downstream effects on gene expression and other nuclear processes.

Furthermore, the ability of oligolysine peptides to interact with cell membranes allows them to act as cell-penetrating peptides (CPPs). CPPs are short peptides that can traverse cellular membranes and facilitate the intracellular delivery of various molecular cargoes, including drugs, proteins, and nucleic acids. nih.govmdpi.com The precise mechanism of entry can vary and may include direct translocation across the membrane or endocytotic pathways. nih.govmdpi.com The positive charges of the lysine residues in lysyllysyllysine are critical for the initial interaction with the negatively charged components of the cell membrane, such as proteoglycans. nih.gov This interaction can lead to membrane destabilization and the formation of transient pores, or trigger endocytosis, ultimately allowing the peptide and any associated cargo to enter the cytoplasm. nih.govmdpi.com This property of oligolysines is being explored for therapeutic applications to enhance the delivery of macromolecules into cells. nih.gov

The table below summarizes the observed effects of oligolysine peptides on DNA condensate formation, a key cellular mechanism.

| Oligolysine Property | Effect on DNA Condensate Formation | Reference |

| Cationic Nature | Enhances formation through electrostatic interactions with the DNA phosphate backbone. | acs.org |

| L/P Ratio | The degree of enhancement or inhibition is dependent on this ratio. | acs.org |

| Residue Number | The length of the oligolysine chain influences the stability and formation of condensates. | acs.org |

| Sequence Specificity | Can enhance condensate formation while preserving the sequence-specific interactions of DNA. | acs.org |

| L/P ratio refers to the ratio of positively charged amine groups in lysine to negatively charged nucleic acid phosphate groups. acs.org |

Exploration of Physiological Processes Influenced by Lysine Derivatives

The physiological roles of the essential amino acid L-lysine are extensive, and its derivatives, including short peptides like lysyllysyllysine, are expected to influence these processes. nih.govwikipedia.org Once lysyllysyllysine acetate is administered, it is likely hydrolyzed into individual lysine molecules and acetate ions, which then participate in various metabolic and physiological pathways. patsnap.com

A primary role of lysine is as a fundamental building block for protein synthesis. nih.govwikipedia.org Adequate availability of lysine is therefore crucial for the maintenance and synthesis of all bodily proteins. Beyond this, lysine plays a significant role in the cross-linking of collagen polypeptides, a process essential for the stability and tensile strength of connective tissues. wikipedia.org Lysine residues within collagen are post-translationally modified to form cross-links that strengthen the collagen matrix.

Lysine is also a precursor for the biosynthesis of carnitine, a molecule that is key in fatty acid metabolism. nih.govwikipedia.org Carnitine is responsible for transporting long-chain fatty acids into the mitochondria, where they can be oxidized to produce energy. patsnap.com A deficiency in lysine can therefore impair fatty acid metabolism. nih.gov Furthermore, lysine is involved in calcium homeostasis and has been shown to enhance the intestinal absorption of calcium. wikipedia.org

The acetate component of this compound also plays a role in metabolic processes. Acetate can be converted into acetyl-CoA, a central molecule in the citric acid cycle (Krebs cycle), which is the primary pathway for cellular energy production in the form of ATP. patsnap.com

The table below details some of the key physiological processes influenced by lysine and its derivatives.

| Physiological Process | Role of Lysine/Lysine Derivatives | Reference |

| Protein Synthesis | Essential building block for all proteins. | nih.govwikipedia.org |

| Collagen Formation | Involved in the cross-linking of collagen polypeptides, providing stability to connective tissues. | wikipedia.org |

| Fatty Acid Metabolism | Precursor for the synthesis of carnitine, which is essential for fatty acid transport and oxidation. | nih.govwikipedia.orgpatsnap.com |

| Calcium Homeostasis | Plays a role in the intestinal absorption of calcium. | wikipedia.org |

| Energy Production | The acetate component can be converted to acetyl-CoA and enter the citric acid cycle for ATP production. | patsnap.com |

Applications of Lysyllysyllysine Acetate As a Research Tool and Chemical Building Block

Development of Peptide-Based Scaffolds for Chemical Biology

The unique structure of lysyllysyllysine (B1675809) makes it an excellent scaffold for constructing complex peptide-based architectures used to probe biological systems. Its utility spans from the routine synthesis of custom peptides to the creation of conformationally constrained systems for structure-activity relationship studies.

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids into a desired peptide sequence on an insoluble resin support. peptide.com Lysyllysyllysine, or its protected derivatives, is frequently incorporated into peptide sequences using standard SPPS protocols, such as those employing Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting group strategies. peptide.compeptidetherapeutics.org

A key application of the trilysine core is in the generation of peptide libraries and branched peptides. The multiple amine groups on the lysyllysyllysine scaffold can be used as attachment points for different peptide sequences or small molecules, creating a combinatorial library from a single core structure. A significant advancement in SPPS involves the attachment of the growing peptide chain to the resin via an amino acid side chain, rather than the typical C-terminal carboxyl group. nih.gov The ε-amino group of a lysine (B10760008) residue, for instance, can be used to anchor the peptide, freeing the C-terminus for other modifications. nih.gov This approach expands the diversity of synthetic peptides that can be created.

| Synthesis Parameter | Description | Relevance to Lysyllysyllysine |

| Synthesis Method | Solid-Phase Peptide Synthesis (SPPS) | Standard method for incorporating lysyllysyllysine into peptide chains. peptide.com |

| Protecting Groups | Fmoc, Boc | Temporarily protect the α-amino and ε-amino groups during synthesis. |

| Resin Attachment | C-terminus or Side-Chain | Can be attached via its C-terminal carboxyl group or used as a core for side-chain attachment of other molecules. nih.gov |

| Library Generation | Combinatorial Synthesis | The multiple amine groups serve as branching points to create diverse peptide libraries. |

Peptoids, or N-substituted glycine (B1666218) oligomers, are a class of peptide mimics that exhibit enhanced stability against enzymatic degradation, a common limitation of natural peptides. researchgate.net The integration of lysine-type residues, including trilysine scaffolds, into peptoid structures is a strategy to impart specific functionalities, such as positive charge and amphipathicity, which are crucial for biological activities like antimicrobial action. researchgate.net

Incorporating a lysyllysyllysine segment into a cyclic peptoid framework introduces significant conformational constraints. This rigidity is valuable for structure-activity relationship (SAR) studies, as it reduces the conformational flexibility of the molecule, helping researchers to identify the specific spatial arrangement of functional groups required for biological activity. The cationic lysine side chains can be positioned to interact with specific biological targets, and their orientation can be controlled by the cyclic structure.

Bioconjugation and Cross-Linking Strategies

Bioconjugation involves the chemical linking of two or more molecules, at least one of which is a biomolecule. The multiple reactive amine groups of lysyllysyllysine make it an effective and versatile linker for connecting different biological entities or for creating complex, multivalent structures.

In the development of antibody-based therapeutics and diagnostics, linkers are used to connect antibody fragments to other molecules, such as drugs, imaging agents, or other proteins. nih.gov Peptide linkers are commonly used due to their defined structure and chemical properties. Lysyllysyllysine can function as a flexible, hydrophilic linker in recombinant fusion proteins. kbdna.com Its peptide nature ensures biocompatibility, while its hydrophilic character can help maintain the solubility and stability of the resulting conjugate.

The design of linkers for recombinant fusion proteins is critical, as they can influence the folding, stability, and biological activity of the protein domains. kbdna.com A trilysine linker provides a defined spatial separation between two fused protein domains, such as an antibody fragment and a therapeutic enzyme, potentially reducing steric hindrance and allowing each domain to function independently. biosyn.com

| Linker Type | Key Characteristics | Example Application |

| Flexible Linkers | Often rich in small, polar amino acids (Gly, Ser). Provide domain mobility. | Connecting the variable heavy (VH) and light (VL) chains in a single-chain variable fragment (scFv). kbdna.com |

| Rigid Linkers | Employ α-helical structures or proline-rich sequences. Provide fixed separation. biosyn.com | Maintaining a specific distance between fused protein domains to optimize activity. |

| Cleavable Linkers | Contain sequences sensitive to specific enzymes or chemical conditions (e.g., disulfide bonds). biosyn.comnih.gov | Releasing a therapeutic payload from an antibody once it reaches the target site. |

| Lysyllysyllysine | Flexible, hydrophilic, defined length. | Spacing functional domains in a fusion protein to ensure proper folding and function. |

By attaching a targeting moiety (e.g., a small molecule inhibitor, a sugar, or another peptide) to each of the available amine groups on the trilysine scaffold, a multivalent architecture is created. This construct can simultaneously engage multiple binding sites on a target protein or cell surface, leading to dramatically enhanced affinity and specificity compared to the monovalent ligand alone. This strategy is widely used in drug discovery and chemical biology to develop high-avidity inhibitors and probes.

Role in Nanocarrier Systems and Delivery Research

The delivery of therapeutic molecules, particularly large biomolecules like proteins and nucleic acids, into cells is a major challenge in medicine. Lysyllysyllysine and its polymers (poly-L-lysine) are extensively used in the design of nanocarriers due to their cationic nature and biocompatibility. nih.govresearchgate.net

The positively charged amine groups of the lysine residues can electrostatically interact with the negatively charged cell membrane, facilitating cellular uptake. This property is harnessed to deliver various molecular cargoes into cells. Furthermore, the cationic nature of lysyllysyllysine allows it to form complexes (polyplexes) with negatively charged molecules like DNA and RNA, condensing them into nanoparticles and protecting them from degradation while facilitating their entry into cells. nih.gov

Lysine-based polymers have been formulated into various nanocarrier systems, including:

Poly(ester amide)s (Lys-aaPEAs): Used to create a platform for the oral delivery of protein drugs by protecting them from degradation in the gastrointestinal tract. nih.gov

Hybrid Nanoparticles: L-lysine has been used to functionalize mesoporous silica (B1680970) nanoparticles, creating pH-responsive systems for the controlled delivery of anticancer agents like curcumin. mdpi.com

Polyurethane-based Nanocarriers: Amphiphilic polyurethanes derived from L-lysine have been developed as dual-responsive (enzyme and temperature) nanocarriers for targeted drug delivery to cancer cells. researchgate.net

The trilysine peptide, as a well-defined oligomer, serves as a fundamental building block in these systems, offering precise control over charge density and molecular architecture in the construction of advanced nanocarriers for drug and gene delivery.

Use as an Inactive Ingredient in Formulations for Stability or Structural Support

While specific data on lysyllysyllysine acetate (B1210297) as a registered inactive ingredient in commercial formulations is not prevalent, its chemical properties and the functions of similar biomolecules suggest its potential utility in providing stability and structural support. Amino acids and short peptides are often employed as excipients in pharmaceutical formulations to stabilize therapeutic proteins. pharmtech.comgoogle.com The positively charged nature of the lysine residues in lysyllysyllysine can offer electrostatic stabilization to protein structures, potentially preventing aggregation by creating a hydration shell around the protein. sigmaaldrich.com

Furthermore, lysyllysyllysine has been utilized as a chemical building block in the formation of hydrogels. For instance, trilysine can undergo polymerization with PEG esters to form a three-dimensional, absorbable hydrogel. medchemexpress.com These in-situ forming hydrogels can serve as scaffolds for tissue support or as matrices for the controlled release of therapeutic agents. fishersci.com The acetate counter-ion is generally considered biocompatible, making the salt form suitable for such formulation studies.

Complexation with Nucleic Acids for Gene Delivery Studies

The polycationic nature of lysyllysyllysine acetate makes it a valuable tool for research in gene delivery and nanotechnology. The fundamental principle behind its application in this area is the electrostatic interaction between the positively charged primary amine groups of the lysine side chains and the negatively charged phosphate (B84403) backbone of nucleic acids like DNA and RNA.

This interaction allows oligolysines to condense nucleic acids into compact particles, which is a crucial step in the development of non-viral gene vectors. sigmaaldrich.com Research has shown that coating DNA nanostructures with oligolysines can protect them from denaturation in low-salt conditions and from degradation by nucleases. nih.gov Specifically, oligolysine coatings have been demonstrated to enhance the stability of DNA origami structures, making them more robust for potential in vivo applications. nih.gov this compound can serve as a simple, well-defined model compound to study the biophysical parameters of this complexation, such as binding affinity, particle size, and zeta potential, without the polydispersity of longer poly-L-lysine polymers.

Model Compound in Mechanistic Enzymology

This compound is an excellent candidate for use as a model substrate in mechanistic enzymology, particularly for enzymes that modify lysine residues. Lysine is a frequent target for a variety of post-translational modifications (PTMs), including acetylation, methylation, and ubiquitination, which are critical for regulating protein function and gene expression. nih.govchomixbio.comwikipedia.org

Enzymes such as histone lysine acetyltransferases (KATs) and histone deacetylases (HDACs) catalyze the addition and removal of acetyl groups on lysine residues, respectively. nih.gov The study of these enzymes is fundamental to understanding epigenetic regulation. Synthetic peptides are invaluable tools in this field. Researchers have synthesized histone tail peptides with lysine analogues to probe the substrate specificity of KATs like GCN5 and PCAF. ru.nl Lysyllysyllysine provides a simple, homogenous substrate that can be used in kinetic assays to determine enzyme activity and inhibition. nih.govmdpi.com Its defined structure (Lys-Lys-Lys) allows for straightforward analysis of the reaction products, for instance, to determine if the enzyme acts processively or distributively on the three available lysine residues. The acetate form is convenient for ensuring solubility and stability in aqueous buffers used for these enzymatic assays.

Analytical Method Development for Oligolysine Separation and Detection

The simple and well-defined nature of lysyllysyllysine makes it an ideal standard for the development and validation of analytical techniques aimed at separating and detecting short, basic peptides.

Chromatographic Methods for Peptide Analysis

The separation of highly polar and basic peptides like lysyllysyllysine can be challenging using standard reversed-phase high-performance liquid chromatography (RP-HPLC) due to poor retention on C18 columns. chromforum.org This challenge makes lysyllysyllysine a useful model compound for developing alternative chromatographic strategies.

One effective approach is the use of mixed-mode chromatography. A specific HPLC method has been developed for the separation of lysine, dilysine, and trilysine using a BIST B+ mixed-mode stationary phase column. sielc.com This method utilizes a simple mobile phase of water, acetonitrile, and sulfuric acid as a buffer, demonstrating the successful retention and separation of these highly related compounds. sielc.com Other strategies to improve retention of such peptides in reversed-phase systems include the use of ion-pairing agents like heptafluorobutyric acid (HFBA), which can form a less polar complex with the cationic peptide, enhancing its interaction with the stationary phase. chromforum.org

Table 1: Example Chromatographic Method for Trilysine Separation

| Parameter | Condition |

|---|---|

| Column | BIST B+ Mixed-Mode |

| Mobile Phase | Water, Acetonitrile, Sulfuric Acid |

| Detection | UV at 205 nm |

This table is based on a published method for separating lysine, dilysine, and trilysine. sielc.com

Spectroscopic Detection of Lysine-Containing Peptides

Mass spectrometry (MS) is a powerful technique for the identification and characterization of peptides. nih.gov this compound can serve as a standard for optimizing MS parameters for the detection of short, lysine-rich peptides. In mass spectrometry, peptides are ionized and their mass-to-charge ratio (m/z) is measured.

When subjected to tandem mass spectrometry (MS/MS), the peptide is fragmented in a predictable manner, primarily at the peptide bonds. This fragmentation pattern provides sequence information. For lysyllysyllysine, characteristic b- and y-ions would be observed, allowing for unambiguous identification. The presence of multiple positive charges (due to the lysine residues) often results in multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺) in the mass spectrum, a feature that can be studied and optimized using this model peptide. nih.govnih.gov High-resolution mass spectrometry can also be used to confirm the elemental composition of the peptide. chomixbio.com

Table 2: Key Mass Spectrometric Properties of Lysyllysyllysine

| Property | Value/Description |

|---|---|

| Chemical Formula | C₁₈H₃₈N₆O₄ |

| Monoisotopic Mass | 402.2958 Da |

| Expected Ion Series (MS/MS) | Predominantly b- and y-ions from fragmentation of peptide bonds. |

| Common Adducts (ESI-MS) | [M+H]⁺, [M+2H]²⁺, [M+3H]³⁺, [M+Na]⁺ |

Data derived from standard mass spectrometry principles for peptides.

Theoretical and Computational Investigations of Lysyllysyllysine Acetate

Quantum Mechanical Calculations on Molecular Conformation and Electronic Structure

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of Lysyllysyllysine (B1675809) acetate (B1210297) at the electronic level. These methods, such as Density Functional Theory (DFT), provide valuable information about the molecule's stable conformations and the distribution of electrons, which ultimately govern its reactivity and interaction capabilities.

Studies employing a combination of vibrational and NMR spectroscopy with DFT calculations have shed light on the conformational preferences of ionized trilysine. nih.gov These investigations revealed that the central lysine (B10760008) residue predominantly adopts a "deformed polyproline II" (pPIId) conformation. nih.gov This structure is characterized by a strong intramolecular hydrogen bond between the ammonium (B1175870) group (NH3+) of the central lysine's side chain and the carbonyl group of the C-terminal peptide bond. nih.gov This interaction significantly restricts the conformational freedom of the central residue compared to the terminal lysines. nih.gov

The electronic structure of Lysyllysyllysine acetate is characterized by the localization of positive charges on the ammonium groups of the lysine side chains and the N-terminus, and a negative charge on the C-terminal carboxylate group and the acetate counter-ion. QM calculations can precisely map the molecular electrostatic potential (MEP), highlighting the regions most likely to engage in electrostatic interactions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, also obtainable from QM calculations, provide insights into the peptide's chemical reactivity and its potential as an electron donor or acceptor.

| Parameter | Finding | Significance |

|---|---|---|

| Predominant Conformation of Central Lysine | Deformed polyproline II (pPIId) | Indicates a significant restriction of conformational freedom due to intramolecular hydrogen bonding. nih.gov |

| Stabilizing Interaction | Intramolecular hydrogen bond between the central lysine's NH3+ and the C-terminal carbonyl group | This interaction is a key determinant of the overall peptide conformation in vacuo. nih.gov |

| Conformation of Terminal Lysines | A mixture of polyproline II, β-strand, and right-handed helical conformations | Demonstrates greater conformational flexibility compared to the central residue. nih.gov |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum mechanical calculations provide a static picture of Lysyllysyllysine, molecular dynamics (MD) simulations offer a dynamic view of its behavior in a more realistic environment, such as in aqueous solution. MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the peptide's movements and interactions over time.